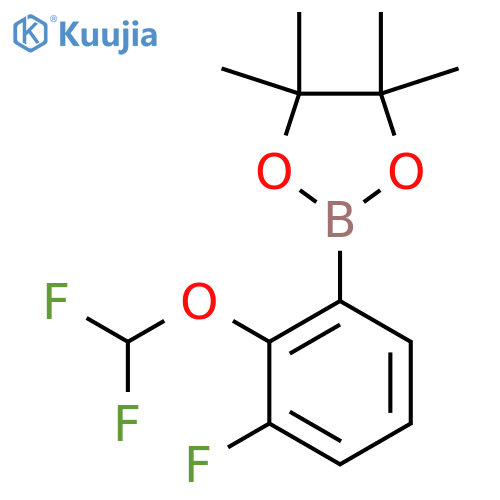Cas no 2621936-65-8 (2-(2-(Difluoromethoxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2621936-65-8 structure
商品名:2-(2-(Difluoromethoxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS番号:2621936-65-8
MF:C13H16BF3O3
メガワット:288.070554733276
CID:5074481
2-(2-(Difluoromethoxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 化学的及び物理的性質
名前と識別子
-
- 2-(2-(Difluoromethoxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-[2-(difluoromethoxy)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
- インチ: 1S/C13H16BF3O3/c1-12(2)13(3,4)20-14(19-12)8-6-5-7-9(15)10(8)18-11(16)17/h5-7,11H,1-4H3
- InChIKey: QTPZAGNKFXQDIT-UHFFFAOYSA-N
- ほほえんだ: FC1=CC=CC(B2OC(C)(C)C(C)(C)O2)=C1OC(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 336
- トポロジー分子極性表面積: 27.7
2-(2-(Difluoromethoxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-4757916-0.05g |
2-[2-(difluoromethoxy)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
2621936-65-8 | 95.0% | 0.05g |
$86.0 | 2025-03-15 | |
| Enamine | EN300-4757916-0.1g |
2-[2-(difluoromethoxy)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
2621936-65-8 | 95.0% | 0.1g |
$128.0 | 2025-03-15 | |
| Enamine | EN300-4757916-0.25g |
2-[2-(difluoromethoxy)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
2621936-65-8 | 95.0% | 0.25g |
$183.0 | 2025-03-15 | |
| Enamine | EN300-4757916-5.0g |
2-[2-(difluoromethoxy)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
2621936-65-8 | 95.0% | 5.0g |
$1320.0 | 2025-03-15 | |
| 1PlusChem | 1P022JJ1-10g |
2-(2-(Difluoromethoxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
2621936-65-8 | 95% | 10g |
$5527.00 | 2023-12-18 | |
| 1PlusChem | 1P022JJ1-500mg |
2-(2-(Difluoromethoxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
2621936-65-8 | 95% | 500mg |
$1055.00 | 2023-12-18 | |
| 1PlusChem | 1P022JJ1-50mg |
2-(2-(Difluoromethoxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
2621936-65-8 | 95% | 50mg |
$346.00 | 2023-12-18 | |
| Enamine | EN300-4757916-0.5g |
2-[2-(difluoromethoxy)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
2621936-65-8 | 95.0% | 0.5g |
$288.0 | 2025-03-15 | |
| Aaron | AR022JRD-1g |
2-(2-(Difluoromethoxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
2621936-65-8 | 95% | 1g |
$525.00 | 2025-02-13 | |
| 1PlusChem | 1P022JJ1-2.5g |
2-(2-(Difluoromethoxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
2621936-65-8 | 95% | 2.5g |
$2552.00 | 2023-12-18 |
2-(2-(Difluoromethoxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 関連文献
-
C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463
-
Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
-
C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618
-
4. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330
-
Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631
2621936-65-8 (2-(2-(Difluoromethoxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) 関連製品
- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)
- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)
- 2227246-92-4(Fmoc-PEG12-NHS ester)
- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)
- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)
- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)
- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)
- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)
- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)
- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
